REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:4]=1[CH2:13]O.S(Cl)([Cl:17])=O>C(Cl)(Cl)Cl>[Cl:17][CH2:13][C:4]1[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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COC1=C(C(=CC=C1)C(F)(F)F)CO
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Name
|
|
Quantity
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1.73 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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10 g
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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with stirring at 0° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 50-mL round-bottom flask, was placed
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Type
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STIRRING
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Details
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The resulting solution was stirred for 1 h at 30° C
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Duration
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1 h
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Type
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CUSTOM
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Details
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The reaction was then quenched by the addition of 10 mL of water
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with 3×15 mL of dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
|
Type
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CUSTOM
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Details
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This resulted in 1.2 g (crude) of 2-(chloromethyl)-1-methoxy-3-(trifluoromethyl)benzene as yellow oil
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Name
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|
Type
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|
Smiles
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ClCC1=C(C=CC=C1C(F)(F)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |